5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine
Description
Halogen Substitution Patterns
- Chlorine at position 5 : Enhances electrophilicity at the pyridine ring, increasing reactivity toward nucleophilic aromatic substitution compared to unsubstituted analogs.
- Fluorine position on phenyl : Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit greater steric hindrance than para-substituted analogs, reducing rotational freedom about the C–C bond linking the phenyl and oxazole rings.
Electronic Effects
- The electron-withdrawing nature of chlorine and fluorine substituents decreases electron density in the fused ring system, as evidenced by bathochromic shifts in UV-Vis spectra relative to non-halogenated derivatives.
- Hydrogen-bonding capacity : The oxazole oxygen and pyridine nitrogen serve as hydrogen-bond acceptors, with potential interaction sites modulated by halogen substituents.
Structure
3D Structure
Properties
Molecular Formula |
C12H6ClFN2O |
|---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
5-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-3-1-2-4-8(7)14/h1-6H |
InChI Key |
IOKSCCZABWKVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine is investigated for its potential as a pharmacophore in drug design. It has shown promise in several areas:
-
Enzyme Inhibition : The compound exhibits significant enzyme inhibition capabilities. For instance, it has been noted for its inhibitory effects on methionyl-tRNA synthetase in Trypanosoma brucei, a target for treating human African trypanosomiasis.
Compound Binding Affinity (ΔTm) EC50 (nM) Oral Bioavailability This compound High 3.7 Moderate -
Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antiviral properties. Similar derivatives have shown effective results against various pathogens.
Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC) Derivative A Staphylococcus aureus 8 µg/mL Derivative B Escherichia coli 16 µg/mL
Materials Science
The compound is also studied for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to various derivatives with enhanced functionalities.
Biological Research
In biological studies, this compound is utilized to understand its effects on various biological pathways and its potential as a therapeutic agent. Interaction studies focus on its binding affinity to various biological targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Oxazolo[5,4-b]pyridine Derivatives
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine and related compounds:
Key Insights
Chlorine at C5 (vs. bromine in ) reduces molecular weight (215.64 g/mol vs. 265.45 g/mol), which could favor metabolic stability and oral bioavailability.
Antimicrobial Activity :
- Reen et al. demonstrated that electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring of oxazolo[4,5-b]pyridines correlate with stronger antibacterial activity. The 2-fluoro substituent in the target compound, being moderately electron-withdrawing, may offer a balance between potency and toxicity.
- Sulfonamide isoxazolo derivatives showed weaker activity, highlighting the importance of the oxazole-pyridine core for antimicrobial efficacy.
Structural Isomerism :
- Oxazolo[5,4-b]pyridine (fusion at positions 5,4-b) vs. oxazolo[4,5-b]pyridine (fusion at 4,5-b) alters the spatial arrangement of substituents. This may impact binding to bacterial targets (e.g., DNA gyrase) .
Diagnostic Applications: Fluorinated oxazolo[5,4-b]pyridines (e.g., 5-fluoro analogs) exhibit affinity for β-amyloid plaques, suggesting that the 2-fluorophenyl group in the target compound could be leveraged for neuroimaging if modified .
Biological Activity
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound with considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 248.64 g/mol. Its structure features a pyridine ring fused with an oxazole moiety, with chlorine and fluorine substituents enhancing its reactivity and biological potential.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. It is particularly noted for its inhibitory effects on specific enzymes involved in pathogenic processes. For example, compounds within this class have demonstrated potential as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, a target for treating human African trypanosomiasis.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial and antiviral properties. Similar oxazolo[5,4-B]pyridine derivatives have shown promising results against various pathogens, indicating that this compound could be effective in developing new antimicrobial agents.
3. Binding Affinity Studies
Studies involving binding affinity to biological targets have been conducted to understand the mechanism of action better. These studies typically utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess how well the compound interacts with specific receptors or enzymes.
Case Study: Enzyme Inhibition in T. brucei
A notable study focused on the interaction of this compound with methionyl-tRNA synthetase (MetRS). The compound exhibited a high binding affinity, leading to potent inhibition of the enzyme's activity:
| Compound | Binding Affinity (ΔTm) | EC50 (nM) | Oral Bioavailability |
|---|---|---|---|
| This compound | High | 3.7 | Moderate |
This data suggests that the compound could be a viable candidate for further development as an antitrypanosomal agent.
Case Study: Antimicrobial Activity
In another study assessing antimicrobial properties, derivatives of oxazolo[5,4-B]pyridine were tested against various bacterial strains. The results indicated that several derivatives exhibited significant antibacterial activity:
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 8 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
These findings highlight the potential of this compound and its derivatives as antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves annulation of the oxazole ring onto a substituted pyridine precursor. A key step is the nucleophilic substitution of a chloro group on the pyridine ring with a fluorophenyl moiety. For example, activation of carboxylic acids with Ghosez’ reagent followed by cyclization under microwave irradiation can improve yields (50–70%) . Optimization often requires adjusting solvent polarity (e.g., dry pyridine or DMF), temperature (80–120°C), and catalysts (e.g., copper iodide) to suppress side reactions . Purification via column chromatography or recrystallization is critical for achieving >95% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridine carbons at ~150 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 263.03) .
- X-ray crystallography : Resolves fused-ring planarity and dihedral angles between substituents (e.g., fluorophenyl vs. oxazole planes at ~15°) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ values) using ATP/NADH-coupled detection .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess selectivity indices .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen position, aryl groups) affect bioactivity in SAR studies?
- Methodology :
- Comparative synthesis : Replace 2-fluorophenyl with 3-fluoro or chlorophenyl groups. Activity drops 3–5-fold against β-amyloid aggregation, highlighting the importance of ortho-substitution .
- Electron-withdrawing groups : Introducing trifluoromethyl at position 6 enhances lipophilicity (logP from 2.1 to 3.5) and blood-brain barrier penetration in PET ligand studies .
- Data analysis : Use QSAR models correlating Hammett σ values with IC₅₀ to predict optimal substituents .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular docking : Simulations (AutoDock Vina) show the oxazole ring forms hydrogen bonds with His96 of PI3Kγ (binding energy: −9.2 kcal/mol) .
- Kinetic studies : Stopped-flow fluorimetry reveals non-competitive inhibition of β-secretase (Ki = 0.8 μM) .
- Mutagenesis : Ala-scanning of caspase-3 identifies Glu246 as critical for binding, confirmed by SPR (KD = 120 nM) .
Q. How can synthetic scalability challenges (e.g., low yields, side products) be addressed?
- Methodology :
- Flow chemistry : Continuous synthesis reduces reaction time from 24h to 2h and improves yield by 20% via precise temperature control .
- Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess chloro intermediates .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining 85% yield .
Key Recommendations
- For SAR studies : Prioritize ortho-substituted aryl groups and trifluoromethyl derivatives for enhanced target engagement .
- For synthesis : Adopt microwave-assisted protocols to reduce reaction times and improve reproducibility .
- For mechanistic work : Combine docking with mutagenesis to validate binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
